

Introduction: A Versatile Bifunctional Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Acetoxybenzyl alcohol*

Cat. No.: *B1216333*

[Get Quote](#)

4-Acetoxybenzyl alcohol, with the IUPAC name [4-(hydroxymethyl)phenyl] acetate, is an aromatic compound featuring two key functional groups: a primary alcohol and a phenyl acetate ester.[1][2] This unique combination makes it a valuable intermediate, where the acetate group can serve as a protecting group for a phenol, allowing for selective reactions at the benzylic alcohol position. Its structural relationship to other important synthetic building blocks, such as 4-hydroxybenzyl alcohol and 4-methoxybenzyl alcohol, positions it as a compound with significant potential in multi-step synthetic campaigns.[3]

The fundamental structure consists of a benzyl alcohol core with an acetoxy group substituting the para-hydrogen of the benzene ring.[1][4] This arrangement dictates its solubility, reactivity, and spectroscopic characteristics.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of **4-Acetoxybenzyl alcohol**.

Table 1: Core Physicochemical Properties of **4-Acetoxybenzyl Alcohol**

Property	Value	Source
IUPAC Name	[4-(hydroxymethyl)phenyl] acetate	PubChem[1]
Synonyms	p-Acetoxybenzyl alcohol, 4-(hydroxymethyl)phenyl acetate	PubChem[1][2]
CAS Number	6309-46-2	PubChem[1]
Molecular Formula	C ₉ H ₁₀ O ₃	PubChem[1][2]
Molecular Weight	166.17 g/mol	PubChem[1][2]
Appearance	Solid (predicted)	-
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]

| Hydrogen Bond Acceptor Count| 3 | PubChem[1] |

Analytical Characterization

Accurate characterization is the cornerstone of chemical synthesis. While a dedicated public spectral database for **4-acetoxybenzyl alcohol** is not readily available, its structure allows for reliable prediction of its spectroscopic signatures based on established principles.

Table 2: Predicted Spectroscopic Data for **4-Acetoxybenzyl Alcohol**

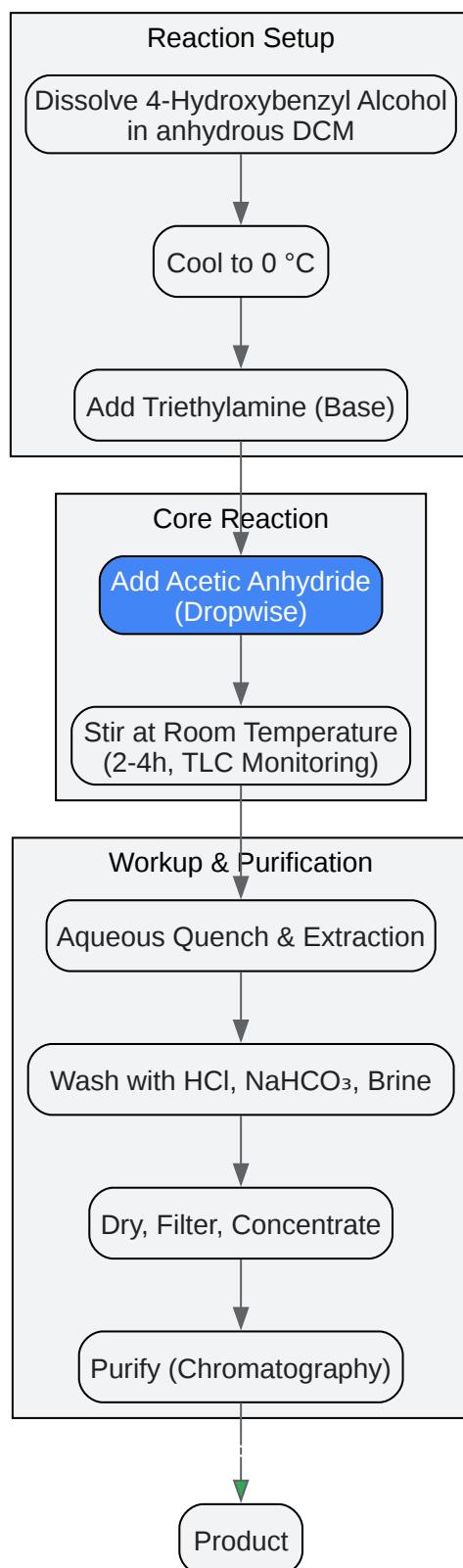
Technique	Expected Signature	Rationale
¹ H NMR	$\delta \approx 7.3$ ppm (d, 2H, Ar-H ortho to CH ₂ OH) $\delta \approx 7.1$ ppm (d, 2H, Ar-H ortho to OAc) $\delta \approx 4.6$ ppm (s, 2H, - CH ₂ OH) $\delta \approx 2.3$ ppm (s, 3H, -COCH ₃) $\delta \approx 1.5$ - 2.0 ppm (br s, 1H, -OH)	Aromatic protons form two distinct doublets. The benzylic protons appear as a singlet, as do the acetate methyl protons. The hydroxyl proton is typically broad and its shift is solvent-dependent.
¹³ C NMR	$\delta \approx 169$ ppm (C=O) $\delta \approx 150$ ppm (Ar-C-OAc) $\delta \approx 138$ ppm (Ar-C-CH ₂ OH) $\delta \approx 128$ ppm (Ar-CH) $\delta \approx 122$ ppm (Ar-CH) δ ≈ 64 ppm (-CH ₂ OH) $\delta \approx 21$ ppm (-CH ₃)	The carbonyl carbon of the ester is the most downfield signal. The four distinct aromatic carbons and the aliphatic carbons of the methyl and hydroxymethyl groups are clearly distinguishable.

| IR Spectroscopy | ~ 3400 cm⁻¹ (broad, O-H stretch) ~ 1760 cm⁻¹ (strong, C=O stretch, ester) $\sim 1600, 1500$ cm⁻¹ (C=C stretch, aromatic) ~ 1200 cm⁻¹ (C-O stretch, ester) | Key absorptions include the broad hydroxyl peak, the strong ester carbonyl stretch, and characteristic aromatic ring vibrations. |

Synthesis Protocol: Acetylation of 4-Hydroxybenzyl Alcohol

The most direct and logical synthesis of **4-acetoxybenzyl alcohol** involves the selective acetylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. This strategy is effective because phenolic hydroxyls are generally more acidic and nucleophilic than benzylic alcohols under basic conditions.

Causality Behind Experimental Choices


- Reagents: Acetic anhydride is used as the acetylating agent. A tertiary amine base, such as triethylamine or pyridine, is employed to neutralize the acetic acid byproduct, driving the reaction to completion.

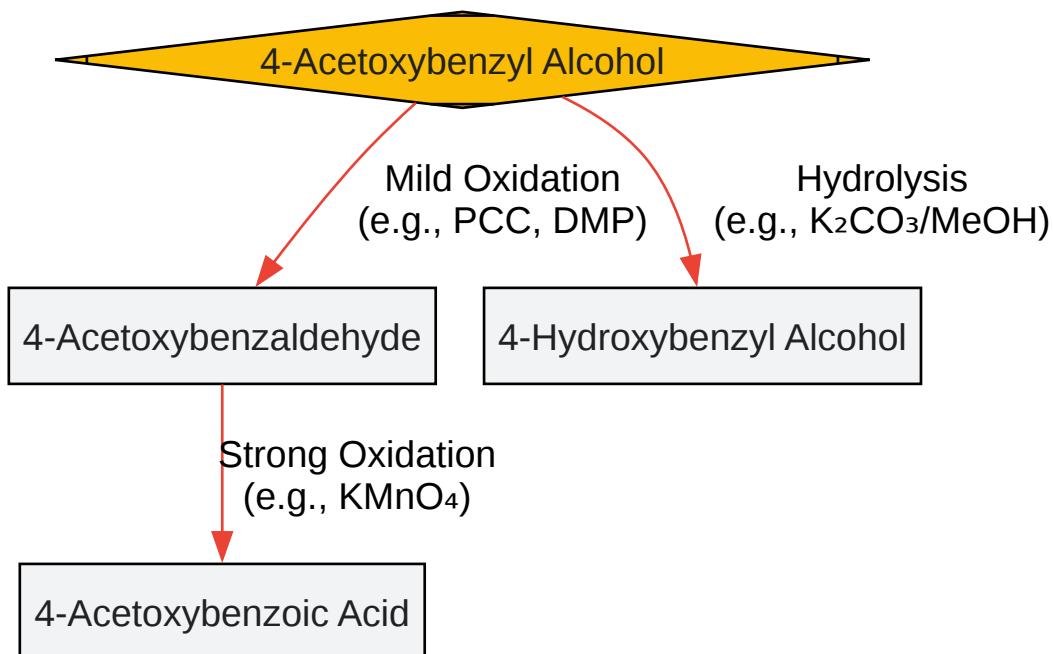
- Solvent: An aprotic solvent like dichloromethane (DCM) or ethyl acetate is chosen to dissolve the starting material and reagents without participating in the reaction.
- Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Methodology

- Preparation: To a round-bottom flask charged with 4-hydroxybenzyl alcohol (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) to dissolve the solid.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
- Base Addition: Add triethylamine (1.2 eq) to the cooled solution under stirring.
- Acetylation: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **4-acetoxybenzyl alcohol** by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-acetoxybenzyl alcohol**.

Chemical Reactivity and Synthetic Utility

The utility of **4-acetoxybenzyl alcohol** in drug development and organic synthesis stems from the differential reactivity of its two functional groups.

- Alcohol Oxidation: The primary benzylic alcohol can be selectively oxidized to 4-acetoxybenzaldehyde or further to 4-acetoxybenzoic acid using standard oxidizing agents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the acid). This allows for the introduction of key pharmacophores while the phenolic position remains protected.
- Ester Hydrolysis (Deprotection): The acetate group can be readily cleaved under basic conditions (e.g., K₂CO₃ in methanol) or acidic conditions to reveal the free phenol, 4-hydroxybenzyl alcohol. This stability profile makes the acetoxy group a useful protecting group that is orthogonal to many other common protecting groups.[3][5]
- Etherification/Esterification of the Alcohol: The primary alcohol can participate in Williamson ether synthesis or be esterified under standard conditions, allowing for further molecular elaboration.

Key Chemical Transformations Diagram

[Click to download full resolution via product page](#)

Caption: Key reactions of **4-acetoxybenzyl alcohol**.

Applications in Research and Development

While specific, large-scale applications of **4-acetoxybenzyl alcohol** are not as widely documented as its methoxy-protected counterpart (4-methoxybenzyl alcohol), its utility is clear from a synthetic chemistry perspective.[6][7][8]

- Protecting Group Chemistry: It serves as a practical precursor to a phenol-protected building block. The acetoxy group is stable to a range of reaction conditions but can be removed cleanly, a crucial feature in the total synthesis of complex molecules.[3][5]
- Intermediate for Pharmaceuticals and Agrochemicals: As an intermediate, it provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The related compound, 3-methoxy-**4-acetoxybenzyl alcohol**, is an intermediate in synthesizing taste compounds found in vanilla, highlighting the role of such structures in fine chemical synthesis.[9]
- Materials Science: Benzyl alcohol derivatives are often explored in the development of polymers and resins. The dual functionality of this molecule allows it to be incorporated into polymer backbones or used as a modifying agent.

Safety and Handling

As with any laboratory chemical, proper handling of **4-acetoxybenzyl alcohol** is essential.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound may cause an allergic skin reaction (H317).[1] It should be handled with care to avoid skin contact.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong acids/bases.[8]

Conclusion

4-Acetoxybenzyl alcohol is a valuable and versatile bifunctional molecule. Its primary utility lies in its role as a synthetic intermediate, where the acetoxy group functions as a robust and easily removable protecting group for a phenol. This allows for selective chemical transformations at the benzylic alcohol position, making it a strategic building block for researchers and professionals in drug development and complex organic synthesis. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95906, **4-Acetoxybenzyl alcohol**. Retrieved from [\[Link\]](#).
- Fisher Scientific (2025). Safety Data Sheet for 4-Methoxybenzyl alcohol. Retrieved from [\[Link\]](#).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol. Retrieved from [\[Link\]](#).
- Organic Chemistry Portal (n.d.). The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis. Retrieved from [\[Link\]](#).
- Fisher Scientific (n.d.). 4-Methoxybenzyl alcohol, 98%. Retrieved from [\[Link\]](#).
- Global Substance Registration System (n.d.). **4-ACETOXYBENZYL ALCOHOL**. Retrieved from [\[Link\]](#).
- Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Wikipedia (n.d.). Anisyl alcohol. Retrieved from [\[Link\]](#).

- PrepChem.com (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. Retrieved from [\[Link\]](#).
- NIST (n.d.). 4-Methoxybenzyl alcohol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#).
- EMBL-EBI (n.d.). **4-acetoxybenzyl alcohol** (CHEBI:156306). Retrieved from [\[Link\]](#).
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Methoxybenzyl Alcohol: A Key Intermediate in Pharmaceutical Synthesis and Drug Development. Retrieved from [\[Link\]](#).
- The Human Metabolome Database (2023). Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241). Retrieved from [\[Link\]](#).
- Wikipedia (n.d.). Protecting group. Retrieved from [\[Link\]](#).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Acetoxybenzyl alcohol | C9H10O3 | CID 95906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. 4-acetoxybenzyl alcohol (CHEBI:156306) [ebi.ac.uk]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 8. 4-Methoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 9. 3-METHOXY-4-ACETOXY BENZYL ALCOHOL | 60835-68-9 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Bifunctional Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216333#4-acetoxybenzyl-alcohol-chemical-properties\]](https://www.benchchem.com/product/b1216333#4-acetoxybenzyl-alcohol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com